molecular formula C9H7F3N2 B3294092 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile CAS No. 886368-82-7

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile

Cat. No.: B3294092
CAS No.: 886368-82-7
M. Wt: 200.16
InChI Key: OJYOZXKVJNIVGO-UHFFFAOYSA-N
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Description

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to an ethylamine moiety, which is further connected to a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution . The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol. This method is advantageous due to its simplicity, high yield, and the high purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency and minimal environmental impact. The use of readily available reagents and straightforward reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzonitriles. These products have diverse applications in different fields.

Scientific Research Applications

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 2,2,2-Trifluoroethylamine
  • 3-(Trifluoromethyl)benzonitrile

Uniqueness

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile is unique due to its specific structural features, such as the presence of both an amino group and a trifluoromethyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOZXKVJNIVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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